5-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both pyrazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of 4-Bromo-1-methyl-1H-pyrazole: This intermediate can be synthesized by bromination of 1-methylpyrazole using bromine or N-bromosuccinimide in the presence of a suitable solvent like acetonitrile.
Cyclization with Thiosemicarbazide: The 4-bromo-1-methyl-1H-pyrazole is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiadiazole ring, to form sulfoxides or sulfones.
Condensation Reactions: The amino group in the thiadiazole ring can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Condensation: Aldehydes or ketones are used in the presence of acid or base catalysts.
Major Products
Substitution Products: Various substituted pyrazole derivatives.
Oxidation Products: Sulfoxides and sulfones.
Condensation Products: Schiff bases and related compounds.
Scientific Research Applications
5-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, antifungal, and anticancer compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group in the thiadiazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone: Another derivative with potential biological activity.
4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile: A related compound with different substituents on the pyrazole ring.
Uniqueness
5-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both pyrazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C6H6BrN5S |
---|---|
Molecular Weight |
260.12 g/mol |
IUPAC Name |
5-(4-bromo-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H6BrN5S/c1-12-4(3(7)2-9-12)5-10-11-6(8)13-5/h2H,1H3,(H2,8,11) |
InChI Key |
VCDYKWMECXLHFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C2=NN=C(S2)N |
Origin of Product |
United States |
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